molecular formula C4H4N2O3 B8608347 1-hydroxy-1H-Pyrazole-4-carboxylicacid

1-hydroxy-1H-Pyrazole-4-carboxylicacid

Cat. No. B8608347
M. Wt: 128.09 g/mol
InChI Key: PBIVJIWDWPXVDM-UHFFFAOYSA-N
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Patent
US04851410

Procedure details

90 g of 1-hydroxypyrazole-4-carboxylic acid (for preparation, see corresponding German Patent Application No. P 35 32 879.7) are suspended in 500 ml of methanol, and 10 ml of concentrated sulfuric acid are added. The mixture is then refluxed for 12 hours, the methanol is distilled off under reduced pressure, the solid residue is stirred in 400 ml of water, the solution is brought to pH 3 with sodium hydroxide solution, and the product is filtered off under suction and washed with water. The mother liquor is evaporated down, and a further crystalline fraction is obtained. The combined products are dried under reduced pressure to give 91 g (91% of theory) of methyl 1-hydroxypyrazole-4-carboxylate of melting point 175°.181° C. NMR (DMSO-D6): 8.35 s [1]; 7.82 s [1]; 3.80 s [3].
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[N:3]1.S(=O)(=O)(O)O.[CH3:15]O>>[OH:1][N:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:15])=[O:8])[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
ON1N=CC(=C1)C(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solid residue is stirred in 400 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
the methanol is distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the product is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The mother liquor is evaporated down
CUSTOM
Type
CUSTOM
Details
a further crystalline fraction is obtained
CUSTOM
Type
CUSTOM
Details
The combined products are dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ON1N=CC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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